Flow Cytometry: Superior Cellular RNA Quantification vs. Propidium Iodide (PI)
A direct comparative study evaluated two-step acridine orange (TSAO) staining against propidium iodide (PI) staining for flow cytometric analysis of cellular RNA. While both methods correlated with spectrophotometric RNA measurements, the acridine orange method demonstrated a superior ability to discriminate between proliferating (P) and quiescent (Q) cells based on their RNA content [1]. The PI assay, in contrast, showed a more significant interference from DNA content, reducing its specificity for RNA quantification [1].
| Evidence Dimension | Discrimination of Proliferating vs. Quiescent Cells by RNA Content |
|---|---|
| Target Compound Data | Clear distinction between P and Q cell populations; RNA distribution histograms showed minimal DNA interference. |
| Comparator Or Baseline | Propidium Iodide (PI): The RNA distribution histograms showed significant DNA contribution, obscuring true RNA content differences. |
| Quantified Difference | Not numerically quantified in the abstract; described as superior discrimination and reduced DNA interference. |
| Conditions | Flow cytometric analysis of murine mammary tumor cells (66 and 67 lines) in vitro [1]. |
Why This Matters
This demonstrates that C.I. Basic Orange 14 provides a more specific and accurate measurement of cellular RNA content by flow cytometry, a key parameter for cell cycle status and metabolic activity, than a common alternative dye like PI.
- [1] Wallen, C. A., Higashikubo, R., & Dethlefsen, L. A. (1982). Comparison of two flow cytometric assays for cellular RNA—acridine orange and propidium iodide. *Cytometry Part A*, 3(3), 155-160. View Source
